molecular formula C15H14ClNO5S B2434382 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid CAS No. 438031-84-6

2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid

Cat. No.: B2434382
CAS No.: 438031-84-6
M. Wt: 355.79
InChI Key: UNBLJHPTUZXJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C15H14ClNO5S and a molecular weight of 355.8 g/mol . This compound is known for its unique structure, which includes a chloro-substituted benzoic acid core with a methoxyphenyl and methylsulfamoyl group attached. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Sulfonation: The amino group is sulfonated to form a sulfonamide.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid include other sulfonamides and chloro-substituted benzoic acids. Some examples are:

    2-Chloro-5-methylbenzoic acid: Similar structure but lacks the sulfonamide and methoxyphenyl groups.

    2-Chloro-5-sulfamoylbenzoic acid: Similar structure but lacks the methoxyphenyl group.

    5-Chloro-2-methoxybenzoic acid: Similar structure but lacks the sulfonamide group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-5-[(2-methoxyphenyl)-methylsulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-17(13-5-3-4-6-14(13)22-2)23(20,21)10-7-8-12(16)11(9-10)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBLJHPTUZXJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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